molecular formula C19H17NOS B2409495 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone CAS No. 400074-46-6

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone

Cat. No. B2409495
M. Wt: 307.41
InChI Key: ARNBAMWIAKKXEF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

  • Research Focus: Investigation of 3-heteroarylthioquinoline derivatives for antituberculosis and cytotoxicity.
  • Findings: Synthesis of derivatives using Friedlander annulation showed significant activity against Mycobacterium tuberculosis. Two compounds in particular exhibited high activity and low toxicity to mouse fibroblasts (Selvam et al., 2011).

Potential Antileukotrienic Agents

  • Research Focus: Synthesis of compounds as potential antileukotrienic drugs.
  • Findings: Special conditions and catalysts were used to synthesize (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid and related compounds. They showed potential for inhibiting platelet aggregation (Jampílek et al., 2004).

Antioxidant and Antibacterial Properties

  • Research Focus: Exploring antioxidant and antibacterial activities of novel sulfanyl derivatives.
  • Findings: Synthesized compounds exhibited significant antioxidant activity and potential for antibacterial applications (Sarac et al., 2020).

Wine Chemistry: Oxidation Intermediates

  • Research Focus: Study of quinones as reactive electrophilic oxidation intermediates in wine.
  • Findings: Investigation into how quinones react with various wine nucleophiles, providing insight into the protective effect of antioxidant compounds in wine (Nikolantonaki & Waterhouse, 2012).

Spectroscopic Properties and Biological Activities

  • Research Focus: Characterization and biological activities of specific quinoline derivatives.
  • Findings: The compound displayed antibacterial and antioxidant activities at different levels, confirmed by quantum chemical calculations (Sarac, 2020).

Catalytic Behavior in Polymerization

  • Research Focus: Synthesis of quinoxalinyl-6-iminopyridines and their catalytic behavior.
  • Findings: The compounds showed good catalytic activities for ethylene reactivity, indicating potential in polymer synthesis (Sun et al., 2007).

Antimicrobial Activity of 1,2,3-Triazoles

  • Research Focus: Synthesis of substituted 1,2,3-triazoles and their antimicrobial activity.
  • Findings: These compounds were effective against various microbes, showing promise as antimicrobial agents (Holla et al., 2005).

Plant Growth Promoting Effects

  • Research Focus: Synthesis of novel quinolinyl chalcones and their effects on plant growth.
  • Findings: The compounds exhibited positive effects on the growth of certain crops, suggesting agricultural applications (Hassan et al., 2020).

Anti-Cancer Agents

  • Research Focus: Discovery of new compounds as potential anti-cancer agents.
  • Findings: Certain derivatives showed high antiproliferative activity, suggesting potential in cancer treatment (Via et al., 2008).

Antioxidant and Anti-Diabetic Agents

  • Research Focus: Synthesis and evaluation of chloroquinoline derivatives as antioxidants and anti-diabetics.
  • Findings: These compounds showed promising antioxidant and anti-diabetic properties, indicating potential in medical applications (Murugavel et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[4-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-12-8-10-15(11-9-12)22-19-18(14(3)21)13(2)16-6-4-5-7-17(16)20-19/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNBAMWIAKKXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone

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